

Addressing variability in animal models treated with ENMD-1068 hydrochloride

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Compound of Interest

Compound Name: ENMD-1068 hydrochloride

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Technical Support Center: ENMD-1068 Hydrochloride

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using **ENMD-1068 hydrochloride** in animal models. The focus is on addressing potential sources of experimental variability to enhance reproducibility and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is **ENMD-1068 hydrochloride** and what is its primary mechanism of action?

A1: ENMD-1068 is a small molecule, non-peptide antagonist for the Protease-Activated Receptor 2 (PAR2).^[1] Its primary mechanism involves selectively blocking the activation of PAR2, which plays a significant role in inflammation and fibrosis.^{[1][2][3]} By inhibiting PAR2, ENMD-1068 can attenuate downstream signaling pathways, such as the TGF- β 1/Smad2/3 pathway, which is crucial in collagen production and the activation of hepatic stellate cells (HSCs) in liver fibrosis.^{[2][4][5][6]} It has also been shown to have anti-inflammatory and anti-angiogenic effects, for instance by inhibiting interleukin 6 (IL-6) and nuclear factor- κ B (NF- κ B) expression in endometriosis models.^{[3][7]}

Q2: In which animal models has ENMD-1068 been studied?

A2: ENMD-1068 has been evaluated in several preclinical animal models, including:

- Liver Fibrosis: In a carbon tetrachloride (CCl₄)-induced liver fibrosis model in ICR mice, ENMD-1068 reduced collagen content and levels of ALT/AST.[2]
- Endometriosis: In a xenograft model of human endometriosis in nude mice, ENMD-1068 was shown to dose-dependently inhibit the development of endometriotic lesions.[3][7]
- Inflammatory Arthritis: Studies have shown that PAR2 inhibition by ENMD-1068 can markedly reduce the arthritic response in mice.[1]

Q3: What is a typical starting dose and administration route for ENMD-1068 in mice?

A3: Based on published studies, common intraperitoneal (i.p.) doses in mice range from 25 mg/kg to 50 mg/kg.[2][3] The dosing frequency varies by model, for example, twice weekly for four weeks in a liver fibrosis model or daily for five days in an endometriosis model.[2][3][4][5]

Q4: How should **ENMD-1068 hydrochloride** be prepared for in vivo administration?

A4: A common method for preparing ENMD-1068 for intraperitoneal injection is as a suspended solution. A suggested protocol yields a 5 mg/mL suspension by first dissolving the compound in DMSO to create a stock solution, then mixing with PEG300 and Tween-80, and finally adding saline to the desired volume.[5] For example, to make 1 mL of a 5 mg/mL working solution, 100 µL of a 50 mg/mL DMSO stock is added to 400 µL of PEG300, followed by 50 µL of Tween-80 and 450 µL of saline.[5]

Troubleshooting Guide: Addressing Variability

Q5: We are observing high variability in therapeutic outcomes between animals within the same treatment group. What are the potential causes?

A5: High inter-animal variability can stem from multiple sources. Consider the following factors:

- Drug Formulation and Administration:
 - Incomplete Solubilization: ENMD-1068 is prepared as a suspension.[5] Inconsistent suspension can lead to inaccurate dosing. Ensure the solution is vortexed thoroughly before each injection to maintain uniformity.

- **Injection Accuracy:** Intraperitoneal (i.p.) injection technique is critical. Inconsistent administration can lead to deposition of the compound in unintended locations (e.g., subcutaneous fat, intestine), affecting bioavailability. Ensure all personnel are proficient in the technique.
- **Animal Model Characteristics:**
 - **Disease Induction Severity:** In models like CCl₄-induced fibrosis or surgically-induced endometriosis, the initial degree of pathology can vary significantly between animals.^{[2][3]} This baseline variability can mask the therapeutic effect of the compound. Stratify animals into treatment groups based on baseline disease markers if possible, or increase group sizes to improve statistical power.
 - **Underlying Animal Health:** The health status, age, and microbiome of the animals can influence drug metabolism and immune responses. Use animals from a reliable vendor and allow for proper acclimatization.
- **Experimental Procedures:**
 - **Timing of Treatment:** The timing of drug administration relative to disease induction is crucial. Ensure this timing is consistent across all animals.

Q6: The efficacy of ENMD-1068 in our study is lower than reported in published literature. What should we investigate?

A6: Suboptimal efficacy can be disappointing. A systematic review of your protocol is recommended:

- **Verify Compound Integrity:** Confirm the identity and purity of your **ENMD-1068 hydrochloride** lot.
- **Review Dosing Regimen:** Double-check your dose calculations and administration frequency. The published effective doses are typically 25 mg/kg or 50 mg/kg.^{[2][3][4][5]} Efficacy in some models is dose-dependent, so a lower dose may be insufficient.^{[3][7]}
- **Check Formulation Protocol:** Ensure the vehicle composition and preparation method match recommended protocols.^[5] An improper vehicle can limit the bioavailability of the compound.

- **Evaluate Disease Model:** The specific strain of mice and the protocol for disease induction can significantly impact outcomes. For example, PAR2 expression can differ between strains, potentially altering the response to a PAR2 antagonist.[8]
- **Assess Endpoint Analysis:** Re-evaluate your methods for measuring outcomes. Ensure that assays (e.g., ELISA, IHC) are properly validated and that tissue collection and processing are consistent.

Q7: Some animals are experiencing adverse effects post-injection. Could the vehicle be the cause?

A7: Yes, the vehicle itself can sometimes cause adverse reactions. The recommended formulation includes DMSO, PEG300, and Tween-80.[5] While widely used, these components can cause localized irritation or systemic effects in some animals.

- **Run a Vehicle-Only Control Group:** Always include a control group that receives the vehicle solution without ENMD-1068. This is essential to differentiate between vehicle-induced effects and compound-specific toxicity. The cited studies consistently use a vehicle control group.[2][3]
- **Observe Injection Site:** Check for signs of irritation, inflammation, or precipitation at the injection site.
- **Consider Alternative Formulations:** If vehicle toxicity is suspected, consult literature for alternative, well-tolerated vehicles for piperazine-based compounds, though this may require significant re-validation.

Quantitative Data Summary

Table 1: In Vivo Dosing and Efficacy in a Mouse Liver Fibrosis Model

Parameter	Vehicle Control	ENMD-1068 (25 mg/kg)	ENMD-1068 (50 mg/kg)	Reference
Dosing Regimen	200 µL vehicle, i.p.	25 mg/kg, i.p.	50 mg/kg, i.p.	[2]
Frequency	Twice per week for 4 weeks	Twice per week for 4 weeks	Twice per week for 4 weeks	[2]
Key Outcomes	-	Significantly reduced ALT/AST levels	Significantly reduced ALT/AST levels	[2]

|| - | Markedly attenuated collagen deposition | Markedly attenuated collagen deposition |[2][4][5] |

Table 2: In Vivo Dosing and Efficacy in a Mouse Endometriosis Model

Parameter	Vehicle Control	ENMD-1068 (25 mg/kg)	ENMD-1068 (50 mg/kg)	Reference
Dosing Regimen	200 µL vehicle, i.p.	25 mg/kg, i.p.	50 mg/kg, i.p.	[3]
Frequency	Daily for 5 days	Daily for 5 days	Daily for 5 days	[3]
Key Outcomes	-	Dose-dependent reduction in lesion volume	Dose-dependent reduction in lesion volume	[3][5]
	-	Dose-dependent inhibition of IL-6 & NF-κB	Dose-dependent inhibition of IL-6 & NF-κB	[3][7]

|| - | Dose-dependent increase in apoptosis | Dose-dependent increase in apoptosis |[3][7] |

Experimental Protocols

Protocol 1: Preparation of ENMD-1068 Dosing Solution

This protocol is adapted from vendor recommendations for preparing a suspended solution for intraperitoneal injection.[5]

- Prepare Stock Solution: Weigh **ENMD-1068 hydrochloride** and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
- Prepare Vehicle Mixture: In a separate sterile tube, combine PEG300 and Tween-80. For a final 1 mL volume, a typical ratio is 400 μ L of PEG300 and 50 μ L of Tween-80.
- Combine and Suspend: Add the required volume of the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
- Final Dilution: Add sterile saline to reach the final desired volume and concentration (e.g., add 450 μ L saline for a final 1 mL volume).
- Administration: Vortex the suspension vigorously immediately before drawing each dose to ensure uniformity.

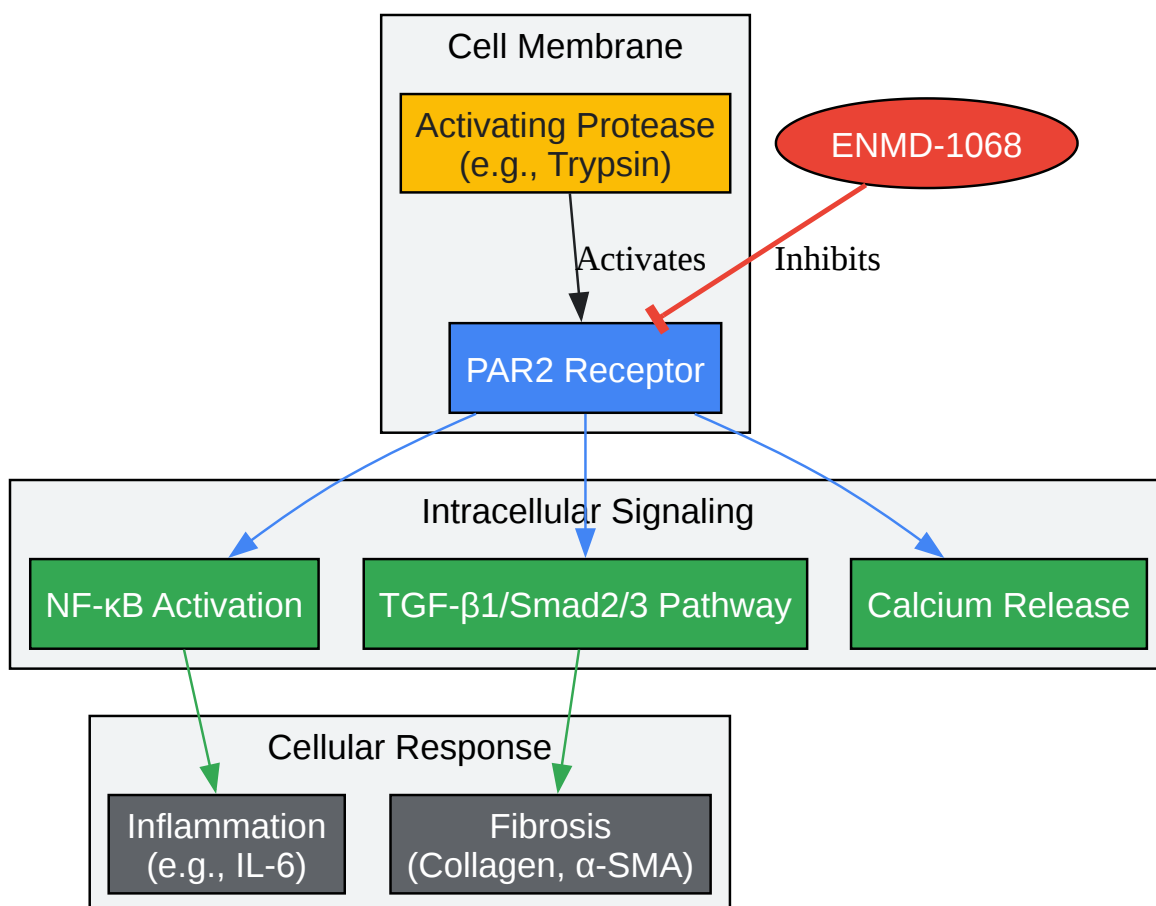
Protocol 2: CCl₄-Induced Liver Fibrosis Model in Mice

This protocol is based on the methodology described by Sun et al., 2017.[2]

- Animals: Use male ICR mice (or another appropriate strain), approximately 8 weeks old.[4]
[5]
- Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
- Fibrosis Induction: Administer CCl₄ (typically diluted in olive oil or corn oil) via intraperitoneal injection twice weekly for the duration of the study (e.g., 4 weeks).
- ENMD-1068 Treatment: Administer ENMD-1068 (25 or 50 mg/kg, i.p.) or vehicle control on the same schedule as CCl₄ administration, but not simultaneously.[2]
- Endpoint Analysis: At the end of the treatment period, euthanize animals and collect blood and liver tissue. Analyze serum for ALT/AST levels and liver tissue for collagen deposition (e.g., using Sirius Red staining) and expression of fibrotic markers (e.g., α -SMA, Col1 α 1).[2]

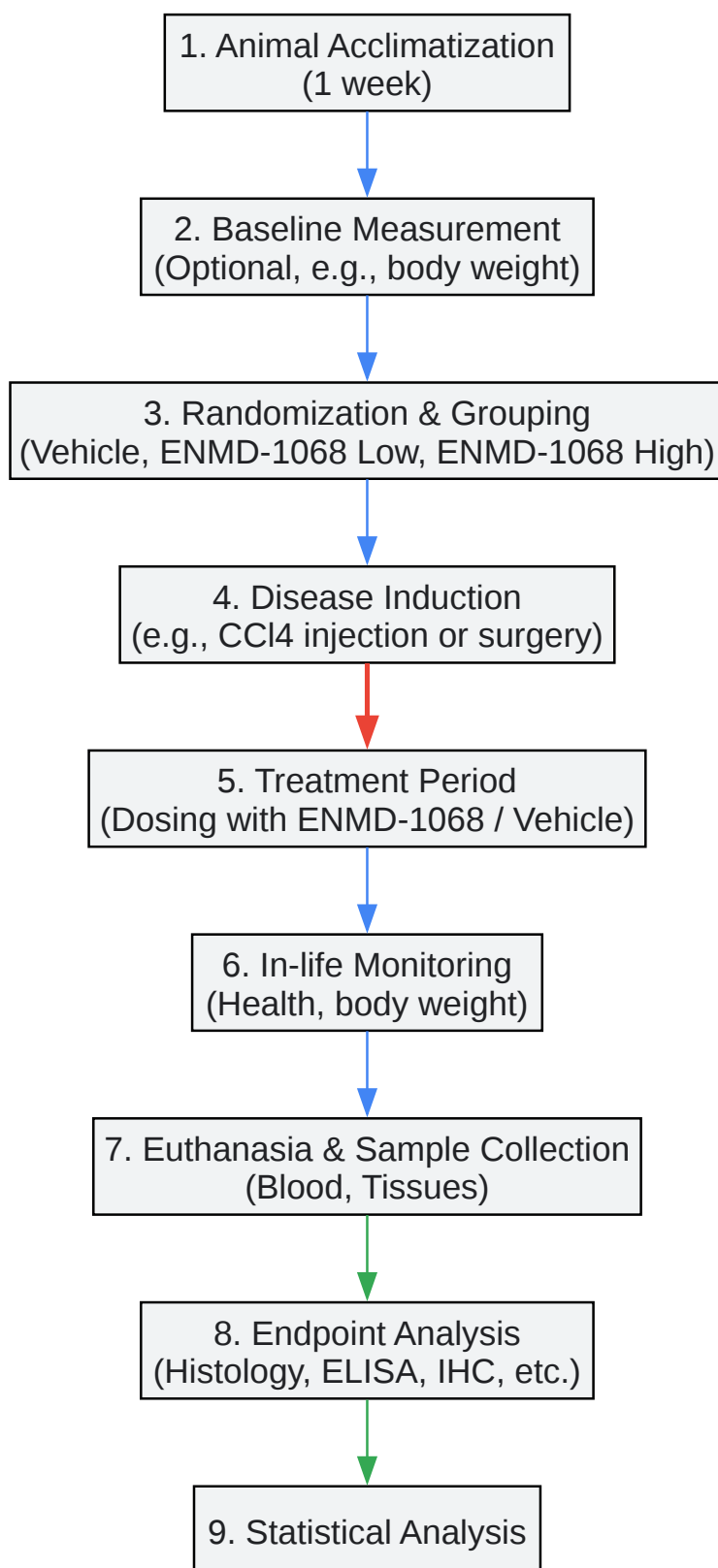
Visualizations

Signaling Pathways and Experimental Workflows



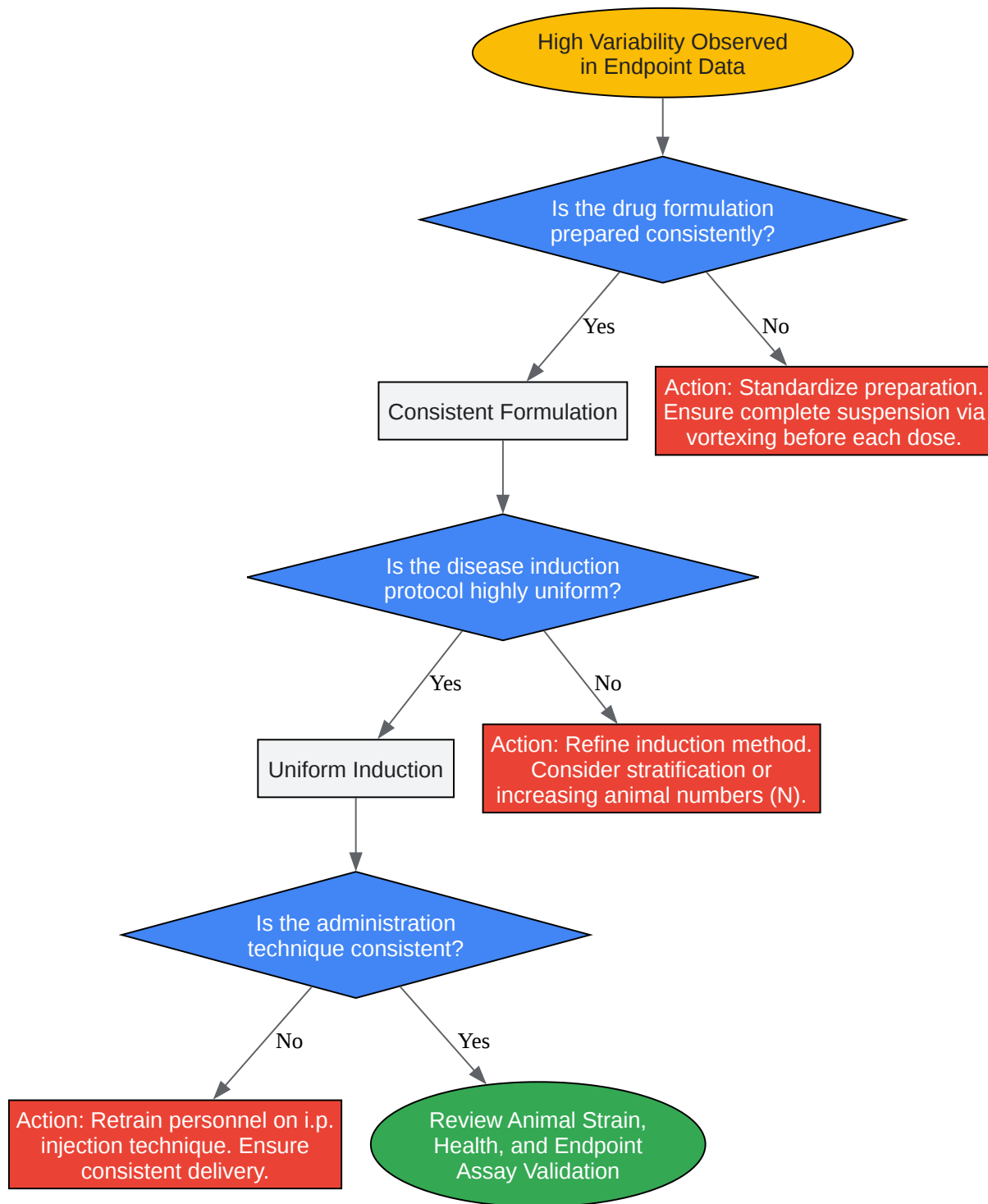
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Caption: Mechanism of action for ENMD-1068 as a PAR2 antagonist.



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Caption: General experimental workflow for in vivo ENMD-1068 studies.



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